4-(Propylsulfonyl)phenylboronic acid
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Overview
Description
4-(Propylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C9H13BO4S. It is a boronic acid derivative that features a phenyl ring substituted with a propylsulfonyl group and a boronic acid functional group. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Propylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The propylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Phenyl Alkenes: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
4-(Propylsulfonyl)phenylboronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Biochemistry: Utilized in the development of enzyme inhibitors and as a tool for protein modification.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-(Propylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the propylsulfonyl group and is commonly used in organic synthesis.
4-(Methanesulfonyl)phenylboronic Acid: Similar structure but with a methanesulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-(Propylsulfonyl)phenylboronic acid is unique due to the presence of the propylsulfonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-propylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRPDLRKXOTPJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681577 |
Source
|
Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-34-2 |
Source
|
Record name | B-[4-(Propylsulfonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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